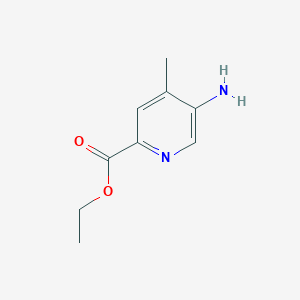![molecular formula C24H22F3NO2 B2937692 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole CAS No. 882747-56-0](/img/structure/B2937692.png)
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole, also known as DTMBI, is a synthetic indole derivative with potential applications in therapeutic and diagnostic agents. It has been studied extensively for its potential to serve as an anticancer agent and its ability to interact with various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- The synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which include structures similar to the requested compound, was aimed at evaluating their potential as dopamine agonists. Although these compounds did not exhibit central nervous system activity, one analogue demonstrated potent dopamine agonist activity in peripheral assays, suggesting a route for exploring neurological treatment options without central side effects (Brubaker & Colley, 1986).
Antihypertensive Activity
- A study on 1-oxa-3,8-diazaspiro[4,5]decan-2-ones revealed their potential as antihypertensive agents. The research highlighted the synthesis of derivatives with varying substitutions, demonstrating how structural modifications impact their pharmacological profiles. This work lays the groundwork for future development of novel antihypertensive treatments (Caroon et al., 1981).
Benzoxazinoid Biosynthesis in Plants
- Research into benzoxazinoids, defense compounds in grasses and some dicot plants, has illuminated the biosynthetic pathways involving compounds structurally related to indoles. This study provides insights into natural product synthesis and potential applications in developing pest-resistant crops (Schullehner et al., 2008).
Tachykinin NK2 Receptor Antagonists
- The development of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists, for treating respiratory ailments, illustrates the therapeutic potential of compounds with complex spirocyclic structures. This research may contribute to new treatments for conditions such as asthma (Smith et al., 1995).
Antioxidant and Antimicrobial Evaluation
- Novel 4-substituted-1H-1,2,4-triazole derivatives, incorporating indole moieties, were synthesized and evaluated for their antioxidant and antimicrobial properties. This study indicates the versatility of indole-based compounds in developing agents with potential therapeutic benefits in treating oxidative stress and infections (Baytas et al., 2012).
Eigenschaften
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO2/c25-24(26,27)19-5-3-4-17(14-19)15-28-16-21(20-6-1-2-7-22(20)28)18-8-10-23(11-9-18)29-12-13-30-23/h1-8,14,16H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYPZJQZHGTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)C(F)(F)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

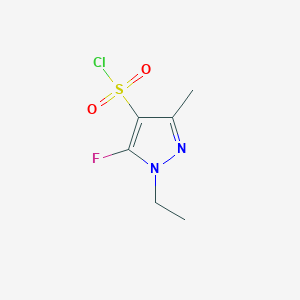
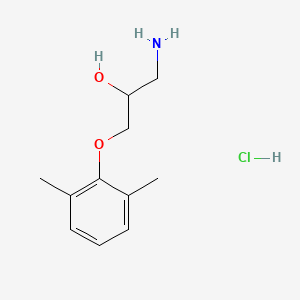

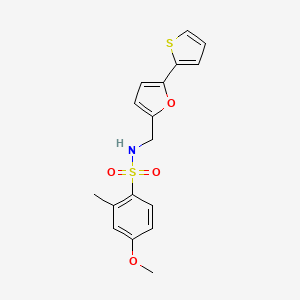
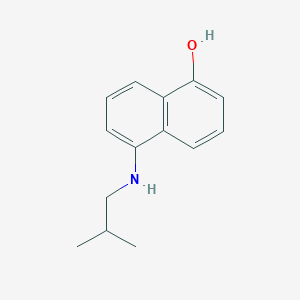
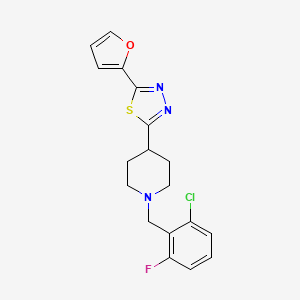
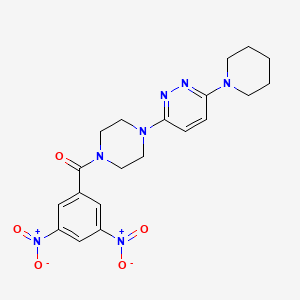
![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)
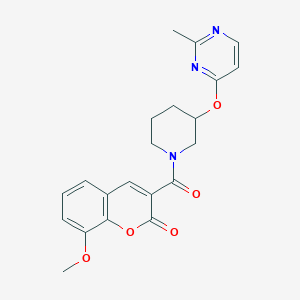
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)
![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)

